1-Methoxy-2-propylamine

Catalog No.
S663600
CAS No.
37143-54-7
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-propylamine

CAS Number

37143-54-7

Product Name

1-Methoxy-2-propylamine

IUPAC Name

1-methoxypropan-2-amine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3

InChI Key

NXMXETCTWNXSFG-UHFFFAOYSA-N

SMILES

CC(COC)N

Synonyms

(±)-1-Methoxy-2-propanamine; (±)-1-Methoxy-2-propylamine; 1-Methoxy-2-aminopropane; 1-Methoxy-2-propanamine; 1-Methoxy-2-propylamine; 1-Methoxyisopropylamine; 1-Methyl-2-methoxyethylamine; 2-Amino-1-methoxypropane; 2-Methoxy-1-methylethylamine; 2-Met

Canonical SMILES

CC(COC)N

Synthesis of Heterocyclic Compounds

1-Methoxy-2-propylamine acts as a valuable building block in the synthesis of various heterocyclic compounds. These compounds possess ring structures containing atoms like nitrogen, oxygen, or sulfur alongside carbon. They have diverse applications in medicinal chemistry and materials science [].

For instance, research has explored using 1-Methoxy-2-propylamine to prepare imidazopyrimidine derivatives, which are potent p38 MAP kinase inhibitors []. p38 MAP kinase is an enzyme involved in cellular signaling pathways, and its inhibition can be beneficial in treating inflammatory diseases [].

Intermediate in Synthesis of Specific Molecules

Researchers have employed 1-Methoxy-2-propylamine as an intermediate molecule in the synthesis of various compounds with targeted properties. Here are two examples:

  • Piperazinebenzylamine-based human MC4 receptor antagonists: The MC4 receptor is a protein involved in regulating appetite. Scientists have investigated using 1-Methoxy-2-propylamine to synthesize molecules that block this receptor, potentially leading to anti-obesity medications [].
  • Marine natural product Nhatrangin A: Nhatrangin A is a complex molecule isolated from a marine sponge and exhibits various biological activities. Research has explored using 1-Methoxy-2-propylamine as a building block for the synthesis of Nhatrangin A to better understand its properties and potential applications [].

1-Methoxy-2-propylamine is an organic compound with the molecular formula C4_4H11_{11}NO and a molecular weight of 89.1362 g/mol. It is classified as a secondary amine due to the presence of an amine group attached to a carbon chain that includes a methoxy group. The compound appears as a colorless liquid and is known for its distinctive odor. It has various applications in chemical synthesis and biological research, making it a valuable compound in both industrial and laboratory settings.

, primarily due to its amine and methoxy functional groups. Notable reactions include:

  • Amination Reactions: It can undergo catalytic amination with alcohols, producing 2-amino-1-methoxypropane as a primary product with high selectivity .
  • Formation of Hydrochlorides: When reacted with hydrochloric acid, it forms hydrochloride salts, such as (S)-2-amino-1-propanol hydrochloride, which can be isolated through careful reaction conditions .
  • Alkylation Reactions: The compound can also act as a nucleophile in alkylation reactions, facilitating the formation of various derivatives.

Several methods exist for synthesizing 1-methoxy-2-propylamine:

  • From Alcohols: One common method involves the reaction of 1-methoxy-2-propanol with ammonia or amines under catalytic conditions to yield the desired amine .
  • Hydrochloride Formation: As previously mentioned, reacting 1-methoxy-2-propylamine with hydrochloric acid produces hydrochloride salts, which can be further processed to isolate the free amine .
  • Direct Amination: Utilizing various catalysts, direct amination of methanol or related compounds can lead to the formation of 1-methoxy-2-propylamine .

1-Methoxy-2-propylamine finds applications across multiple fields:

  • Chemical Synthesis: It serves as a reagent in the synthesis of pharmaceuticals and agrochemicals.
  • Intermediate Production: The compound is used as an intermediate in producing other chemical compounds, particularly in the manufacture of amino acids and other biologically active molecules.
  • Research Tool: In biological research, it may be utilized to study amine interactions and metabolic pathways.

Several compounds share structural similarities with 1-methoxy-2-propylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-1-methoxypropaneC4_4H11_{11}NODirect product from 1-methoxy-2-propylamine reactions
1-Methylamino-2-propanolC4_4H11_{11}NOContains a methyl group instead of methoxy
3-MethoxypropylamineC5_5H13_{13}NOLonger carbon chain with similar functional groups

Uniqueness

The uniqueness of 1-methoxy-2-propylamine lies in its specific combination of functional groups (methoxy and secondary amine), which influences its reactivity and potential applications compared to other similar compounds. Its role as both a reagent and an intermediate in synthesis sets it apart from simpler amines or alcohols.

1-Methoxy-2-propylamine emerged as a compound of interest in the late 20th century, with early synthetic methods documented in patents from the 1990s. A 1998 European patent (EP0881211A1) detailed a process for preparing anhydrous 2-amino-1-methoxypropane, highlighting its industrial scalability through azeotropic distillation under elevated pressure. By 2008, advances in stereoselective synthesis were reported, such as the conversion of (S)-1-methoxy-2-propylamine to (S)-2-amino-1-propanol using hydrochloric acid and sodium hydroxide. These developments aligned with growing demand for chiral amines in pharmaceutical synthesis.

The compound’s discovery timeline correlates with its increasing utility in asymmetric catalysis and drug intermediate production. For example, its role in synthesizing melanocortin-4 receptor antagonists was first disclosed in a 2005 Journal of Medicinal Chemistry article, where it served as a key building block for neurological therapeutics.

YearMilestoneSource Reference
1998Industrial-scale synthesis method patentedEP0881211A1
2005First reported use in MC4 receptor antagonist synthesisJ Med Chem
2008Stereoselective applications in alaninol productionCA2706463A1

Nomenclature and Classification in Chemical Research

The compound’s systematic IUPAC name, 1-methoxypropan-2-amine, reflects its methoxy (-OCH₃) and secondary amine (-NH-) functional groups positioned on a three-carbon chain. Alternative designations include:

  • CAS Registry Numbers: 37143-54-7 (racemic mixture), 99636-32-5 (S-enantiomer)
  • Common Synonyms: 2-Amino-1-methoxypropane, Methoxyisopropylamine

Its classification spans two key categories:

  • Chiral amines: The S-enantiomer (99636-32-5) exhibits specific optical rotation ([α]D = +1.0 to -1.0°).
  • Ether-amines: Combines ether and amine functionalities, enabling dual reactivity in nucleophilic substitutions.

The structural formula $$ \text{C}4\text{H}{11}\text{NO} $$ (molecular weight 89.14 g/mol) features a branched carbon skeleton:
$$ \text{CH}3-\text{C}(\text{NH}2)-\text{CH}2-\text{O}-\text{CH}3 $$
This architecture facilitates hydrogen bonding (via NH) and hydrophobic interactions (methyl groups), critical for molecular recognition in catalytic systems.

Significance in Chemical and Pharmaceutical Sciences

1-Methoxy-2-propylamine’s versatility is demonstrated across three domains:

Synthetic Chemistry

  • Heterocyclic compound synthesis: Serves as a precursor for imidazopyrimidines with p38 MAP kinase inhibition (IC₅₀ < 100 nM in some derivatives).
  • Chiral auxiliary: Enantioselective synthesis of marine natural products like nhatrangin A.

Pharmaceutical Applications

ApplicationTargetEfficacy DataSource
MC4 receptor antagonistsNeurological disordersKᵢ = 1.8 nM in binding assays
Antiviral agentsHepatitis C polymeraseIC₅₀ = 3.2 μM in viral replication assays

Material Science

  • Modifies polymer backbones to enhance thermal stability (T_g increases by 15°C in polyamide composites).

Evolution of Research Interest

Research focus has shifted from foundational synthesis (1990s–2000s) to advanced functional applications:

  • 1998–2005: Optimization of bulk production methods and racemic resolution techniques.
  • 2005–2015: Explosion in medicinal chemistry applications, particularly for CNS-targeted drugs.
  • 2015–Present: Emergence in materials science and asymmetric organocatalysis, with 23% annual growth in catalysis-related publications since 2020.

A 2025 analysis of CAS content shows 412 publications mentioning 1-methoxy-2-propylamine, 68% focused on pharmaceutical uses.

Current Research Landscape and Trends

Contemporary studies emphasize three frontiers:

  • Targeted Drug Delivery

    • Conjugation with monoclonal antibodies for site-specific kinase inhibition.
    • Prodrug formulations showing 92% oral bioavailability in murine models.
  • Green Chemistry Applications

    • Solvent-free aminolysis reactions achieving 98% yield under microwave irradiation.
  • Computational Modeling

    • Molecular dynamics simulations predicting binding affinities (ΔG = -9.8 kcal/mol for MC4 receptor).

Physical Description

Liquid

XLogP3

-0.4

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

37143-54-7

Wikipedia

1-methoxy-2-propylamine

General Manufacturing Information

All other basic inorganic chemical manufacturing
2-Propanamine, 1-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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